4-(2-Pyridylazo)-N,N-dimethylaniline

Photophysics Fluorescent dyes Photoisomerization

4-(2-Pyridylazo)-N,N-dimethylaniline (CAS 13103-75-8), commonly abbreviated as PADA, dmazpy, or azpy-NMe2, is a heterocyclic azoimine compound that functions simultaneously as a photoactive dye and a bidentate N,N-chelating ligand. Its molecular architecture—a 2-pyridylazo chromophore conjugated to a para-dimethylaniline donor—imparts a unique combination of room-temperature fluorescence, trans–cis photoisomerization capability, and strong π-acceptor character toward mid-to-late transition metals (Ni(II), Ru(II), Os(II)).

Molecular Formula C13H14N4
Molecular Weight 226.28 g/mol
CAS No. 13103-75-8
Cat. No. B078375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Pyridylazo)-N,N-dimethylaniline
CAS13103-75-8
Synonyms4-(2-pyridylazo)-N,N-dimethylaniline
Molecular FormulaC13H14N4
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=CC=N2
InChIInChI=1S/C13H14N4/c1-17(2)12-8-6-11(7-9-12)15-16-13-5-3-4-10-14-13/h3-10H,1-2H3
InChIKeyIOJNPSPGHUEJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Pyridylazo)-N,N-dimethylaniline (PADA/dmazpy/azpy-NMe2) – Procurement-Relevant Overview of a Dual-Function Azoimine Dye and Chelating Ligand


4-(2-Pyridylazo)-N,N-dimethylaniline (CAS 13103-75-8), commonly abbreviated as PADA, dmazpy, or azpy-NMe2, is a heterocyclic azoimine compound that functions simultaneously as a photoactive dye and a bidentate N,N-chelating ligand [1]. Its molecular architecture—a 2-pyridylazo chromophore conjugated to a para-dimethylaniline donor—imparts a unique combination of room-temperature fluorescence, trans–cis photoisomerization capability, and strong π-acceptor character toward mid-to-late transition metals (Ni(II), Ru(II), Os(II)) [1][2]. These properties distinguish it from simpler phenylazopyridine analogs that lack the dialkylamino substituent and cannot simultaneously serve as luminescent probes and potent metal-binding scaffolds [1].

Why 4-(2-Pyridylazo)-N,N-dimethylaniline Cannot Be Replaced by Generic Pyridylazo Dyes – Key Differentiation Drivers


Superficially, 4-(2-pyridylazo)-N,N-dimethylaniline belongs to the same pyridylazo family as widely used reagents such as 4-(2-pyridylazo)resorcinol (PAR), 1-(2-pyridylazo)-2-naphthol (PAN), and 2-phenylazopyridine (azpy). However, the electron-donating –N(CH₃)₂ substituent at the para position of the phenyl ring fundamentally alters the electronic structure: it raises the pyridine nitrogen pKa by over 2 log units relative to the unsubstituted parent azpy [1], activates room-temperature fluorescence that is completely absent in 2-phenylazopyridine [2], and dramatically enhances the cytotoxicity of derived organometallic complexes—Ru(II)–azpy complexes are inactive against cancer cells, whereas Ru(II)–azpy-NMe2 congeners exhibit IC₅₀ values of 18–88 µM [1]. Generic substitution with a cheaper or more readily available pyridylazo dye therefore sacrifices the photophysical, electronic, and biological performance attributes that make this specific derivative the ligand of choice for photoactive material design, medicinal inorganic chemistry, and high-sensitivity metal-ion sensing.

4-(2-Pyridylazo)-N,N-dimethylaniline – Comparator-Anchored Quantitative Differentiation Evidence


Room-Temperature Fluorescence vs. Non-Emissive 2-Phenylazopyridine

4-(2-Pyridylazo)-N,N-dimethylaniline (dmazpy) exhibits detectable emission spectra at room temperature, whereas the parent compound 2-phenylazopyridine (azpy), which lacks the p-N,N-dimethylamino substituent, does not [1]. The excitation spectra of dmazpy differ from its absorption spectra, consistent with trans→cis photoisomerization confirmed by TD-PBE0/6-31G(d,p) calculations [1]. This photophysical behavior is a direct consequence of the electron-donating –N(CH₃)₂ group.

Photophysics Fluorescent dyes Photoisomerization

Elevated Pyridine Nitrogen pKa vs. azpy and azpy-OH Ligands

The pyridine nitrogen pKa* of 4-(2-pyridylazo)-N,N-dimethylaniline (azpy-NMe2) is 4.60, compared with 2.47 for the parent 2-phenylazopyridine (azpy) and 3.06 for the p-hydroxy derivative (azpy-OH) [1]. These values, determined for the free ligands in Ru(II) arene systems, indicate that the –NMe₂ substituent significantly increases the σ-donor capacity of the pyridine nitrogen while the azoimine framework retains strong π-acceptor character [1].

Coordination chemistry Ligand design Sigma-donor strength

Ru(II)–Arene Complex Cytotoxicity: azpy-NMe2 Active vs. azpy Inactive

In a systematic study of Ru(II) η⁶-arene complexes bearing phenylazopyridine derivatives, none of the complexes containing the unsubstituted azpy ligand exhibited cytotoxicity toward A2780 human ovarian or A549 human lung cancer cells. In contrast, several complexes containing the azpy-NMe2 (4-(2-pyridylazo)-N,N-dimethylaniline) ligand were active, with IC₅₀ values ranging from 18 to 88 µM [1]. This demonstrates that the –NMe₂ substituent is a critical structural determinant for biological activity.

Medicinal inorganic chemistry Anticancer Ruthenium complexes

Os(II)–Arene Complex Nanomolar Cytotoxicity with azpy-NMe2 Ligand

The iodido Os(II) half-sandwich complex [Os(η⁶-biphenyl)(azpy-NMe2)I]⁺ (azpy-NMe2 = 4-(2-pyridylazo)-N,N-dimethylaniline) exhibits an IC₅₀ of 140 nM (0.14 µM) against A2780 human ovarian cancer cells [1]. By comparison, analogous chlorido Os(II)–azpy complexes lacking the –NMe₂ substituent show IC₅₀ values exceeding 50 µM (inactive) [2], representing a >350-fold improvement in potency. The azpy-NMe2-bearing complexes also demonstrate low toxicity and negligible deleterious effects in a colon cancer xenograft model [1].

Osmium anticancer complexes Metallodrugs Nanomolar potency

Hydrolysis Half-Life Extension Through π-Accepting Chelation vs. Primary Amine Ligands

In organo‑osmium(II) half-sandwich complexes of general formula [(η⁶-arene)Os(NN)Cl]⁺, replacing primary amine N-donors with π-accepting pyridine-based chelators dramatically increases aqueous stability. The hydrolysis half-life (t₁/₂) at pH* and 318 K increases from 0.6 h for the ethylenediamine (en) complex to 9.5 h for the 1,10-phenanthroline (phen) complex [1]. 4-(2-Pyridylazo)-N,N-dimethylaniline (azpy-NMe2), as a strong π-acceptor azoimine ligand with a low-lying π* orbital, belongs to this stabilizing chelator class and has been explicitly shown to enhance the aqueous stability of Os(II) and Ru(II) arene complexes [1][2].

Aqueous stability Hydrolysis kinetics Os(II) complexes

Ligand pKa Shift in Micellar Media vs. 4-(2-Pyridylazo)resorcinol (PAR) for Metal Ion Extraction

The acid dissociation behavior of PADA (4-(2-pyridylazo)-N,N-dimethylaniline) differs substantially from that of the commonly used alternative PAR (4-(2-pyridylazo)resorcinol). In aqueous solution, PADA exhibits a pyridinium pKa of 4.5 ± 0.2, which shifts dramatically to 6.7 ± 0.2 upon incorporation into SDS micelles [1]. In contrast, PAR displays a more complex protonation profile with pKa₁ = 2.5 (water) shifting to 4.0 in SDS, and pKa₂ = 5.5 (water) shifting to 7.0 in SDS [1]. The different pKa landscapes mean PADA and PAR operate optimally at different pH windows for metal extraction: PADA is fully transferred to the micelle surface and available for complexation above pH ~5, whereas PAR requires higher pH for complete deprotonation [1].

Metal ion extraction Micellar systems pKa tuning

4-(2-Pyridylazo)-N,N-dimethylaniline – Evidence-Backed Application Scenarios for Procurement Decision-Making


Anticancer Organometallic Drug Candidate Development (Os(II) and Ru(II) Platforms)

Research groups synthesizing half-sandwich Os(II) or Ru(II) arene complexes for anticancer evaluation require 4-(2-pyridylazo)-N,N-dimethylaniline as the N,N-chelating ligand. The quantitative evidence demonstrates that the –NMe₂ substituent is the decisive factor converting inactive metal–azpy scaffolds into potent cytotoxic agents: Ru(II)–azpy-NMe2 complexes achieve IC₅₀ values as low as 18 µM vs. inactive Ru(II)–azpy analogs [1], while Os(II)–azpy-NMe2 iodido complexes reach nanomolar potency (IC₅₀ = 140 nM, >350-fold improvement over azpy-based Os complexes) [2]. Substituting with unmodified 2-phenylazopyridine yields inactive complexes and wastes synthetic effort. Procuring the specific azpy-NMe2 ligand is therefore a non-negotiable requirement for any medicinal inorganic chemistry program targeting potent metallodrug candidates.

Photoactive Material and Luminescent Probe Design

The room-temperature fluorescence of 4-(2-pyridylazo)-N,N-dimethylaniline, absent in the parent 2-phenylazopyridine [1], makes it uniquely suited for developing photo-switchable materials, luminescent sensors, and dye-sensitized solar cell components. The compound undergoes trans→cis photoisomerization upon irradiation, confirmed by TDDFT calculations [1]. Researchers requiring an azoimine scaffold that simultaneously chelates metal ions and provides an optical readout must select this derivative over non-emissive azpy alternatives. The diethylamino analog (deazpy) also fluoresces, but the dimethyl derivative offers lower molecular weight, higher commercial availability, and extensive literature precedent for photophysical characterization.

Mechanistic Kinetic Studies of Metal–Ligand Complex Formation

4-(2-Pyridylazo)-N,N-dimethylaniline (PADA) has been extensively used as a model bidentate ligand for studying the kinetics and thermodynamics of complex formation with Ni(II), Co(II), Cu(II), Zn(II), and Cd(II) in aqueous, micellar, and microemulsion media [1][2]. Its well-characterized pKa (4.5 in water, 6.7 in SDS micelles) and the dramatic ~100-fold rate enhancement observed in micellar systems [2] make it a benchmark ligand for investigating medium effects on metal-ion reactivity. The compound's intense visible absorption upon metal binding enables straightforward spectrophotometric monitoring, and the extensive body of published rate constants and activation parameters facilitates direct comparison with new experimental data. Researchers designing kinetic studies benefit from this wealth of existing quantitative reference data, which is not available to the same depth for less-studied pyridylazo analogs.

Micellar-Enhanced Metal Ion Extraction and Recovery Process Development

For industrial or environmental chemistry groups developing surfactant-based extraction processes for Ni(II), Cd(II), or precious metals, 4-(2-pyridylazo)-N,N-dimethylaniline (PADA) offers a simpler protonation landscape than the cheaper alternative PAR. PADA's single operational pKa (4.5 in water, shifting to 6.7 in SDS) provides predictable pH control, whereas PAR requires management of two protonation equilibria [1]. The ligand fully partitions to the SDS micelle surface above twice the critical micelle concentration, enabling localized concentration effects that enhance apparent equilibrium constants by approximately two orders of magnitude [1]. The stripping reaction (metal recovery by acid addition) is rapid and the ligand is recyclable across multiple extraction cycles. Procuring PADA for process development ensures access to a mechanistically well-understood extractant with documented kinetic and thermodynamic parameters across a range of surfactant systems.

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